molecular formula C26H21N3O5S B491588 4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate CAS No. 518321-88-5

4-[[(4-Ethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate

Cat. No.: B491588
CAS No.: 518321-88-5
M. Wt: 487.5g/mol
InChI Key: GSNNWCVFRNINCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate is a complex organic compound with a molecular formula of C26H21N3O5S This compound is characterized by its unique structure, which includes an ethylphenyl group, a sulfonyl group, and an isonicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-ethylphenyl, is reacted with chlorosulfonic acid to form 4-ethylphenylsulfonyl chloride.

    Coupling with isonicotinic acid: The sulfonyl chloride is then reacted with isonicotinic acid in the presence of a base such as pyridine to form the intermediate sulfonyl isonicotinate.

    Amidation reaction: The intermediate is then reacted with 4-aminophenyl isonicotinate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)sulfonylamino]phenyl isonicotinate
  • 4-[(4-Propylphenyl)sulfonylamino]phenyl isonicotinate
  • 4-[(4-Butylphenyl)sulfonylamino]phenyl isonicotinate

Uniqueness

4-[(4-Ethylphenyl)sulfonylamino]phenyl isonicotinate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

[4-[(4-ethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S/c1-2-19-3-9-24(10-4-19)35(32,33)29(25(30)20-11-15-27-16-12-20)22-5-7-23(8-6-22)34-26(31)21-13-17-28-18-14-21/h3-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNNWCVFRNINCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.